Bromodifluoroacetamide
Overview
Description
Bromodifluoroacetamide is a versatile reagent used in various organic synthesis reactions. It serves as a precursor for the introduction of difluoromethyl groups into organic molecules, which can significantly alter the physical, chemical, and biological properties of the compounds. The presence of both bromine and difluoromethyl functional groups in this compound allows for a range of transformations, making it a valuable building block in synthetic chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. For instance, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines, leading to the formation of N-formamides . Additionally, bromodifluoroacetamides have been synthesized for use in [3 + 2] cycloaddition reactions to create difluoromethylated pyrazoles . These methods demonstrate the reagent's utility in constructing complex molecules with difluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to an acetamide backbone. This structure is pivotal in its reactivity and the types of chemical reactions it can undergo. The bromine atom is a good leaving group, while the difluoromethyl group is highly electronegative, which can lead to unique reactivity patterns .
Chemical Reactions Analysis
This compound participates in a variety of chemical reactions. It has been used in visible-light photoredox intramolecular difluoroacetamidation to synthesize difluoroxindoles , and in photoinduced cascade C-N/C=O bond formation to create unsymmetrical oxalamides . Furthermore, it has been involved in copper-catalyzed three-component cascade synthesis of 1,3-benzothiazines and [3 + 1] cyclization to form α,α-difluoro-β-lactam derivatives . These reactions highlight the compound's versatility as a reagent in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The bromine atom allows for nucleophilic substitution reactions, while the difluoromethyl group can stabilize adjacent carbocations due to its electron-withdrawing nature. These properties are exploited in various synthetic applications, such as the Pd-catalyzed difluoromethylation of aryl boronic acids and the synthesis of difluoroalkylated isoquinolines . Additionally, the reagent has been used to selectively synthesize difluoro-β-lactams and 3-amino-2,2-difluorocarboxylic esters . These properties make this compound a valuable reagent in the development of new pharmaceuticals and materials .
Scientific Research Applications
Nickel-Catalyzed Cross-Coupling
A key application of bromodifluoroacetamide is in nickel-catalyzed Negishi cross-coupling. This process facilitates the creation of difluoromethylated aromatic compounds incorporating various aryl groups and amide moieties. A significant aspect of this strategy is the use of an affordable nickel catalyst and ligand, making it a valuable method in drug discovery and development (Tarui et al., 2016).
Visible-Light-Driven Difluoroacetamidation
Bromodifluoroacetamides are used in the visible-light-driven difluoroacetamidation of unactivated arenes and heteroarenes at room temperature. This method showcases the broad utility of this transformation, including its application to electronically deficient heteroaromatic and aromatic systems (Wang et al., 2014).
Photoreductive Hydrodifluoroacetamidation
In the hydrodifluoroacetamidation of alkenes, α-bromodifluoroacetamides are employed using a photoreductive reaction catalyzed by the phenyl thiyl radical. This method, which doesn’t involve the oxidation of a carbon radical intermediate to a carbocation species, uses Hantzsch ester as the hydrogen and electron donor (Huang et al., 2016).
Enantioselective Synthesis
This compound is instrumental in the enantioselective synthesis of α,α-difluoro-β-lactams. This process, involving a Reformatsky reaction with imines, yields high enantioselectivity and demonstrates the chemical stability and operational ease of using ethyl bromodifluoroacetate (Tarui et al., 2014).
Synthesis of Functionalized Sulfones
Another application is in the synthesis of phenyl- or alkylsulfonyldifluoroacetates and acetamides. Bromodifluoroacetate or acetamide reacts with sodium dithionite to yield sulfinates, which upon allylation, produce these functionalized compounds (Yang & Burton, 1992).
Copper-Catalyzed Aminodifluoroalkylation
Copper-catalyzed aminodifluoroalkylation of alkynes and α-bromodifluoroacetamides is another notable application. This method enables the construction of 3,3-difluoro-1H-pyrrol-2(3H)-ones from various alkynes and α-bromodifluoroacetamides substrates in a single step, without requiring extra oxidants (Lv et al., 2017).
Safety and Hazards
Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .
Mechanism of Action
Target of Action
It is used in the preparation of aromatic amides , which are ubiquitous in a vast range of biologically active compounds, marketed drugs, and a broad spectrum of agrochemicals .
Mode of Action
2-Bromo-2,2-difluoroacetamide is utilized in a copper-catalyzed direct arylation . This process involves the oxidative addition of a 2-bromo-2,2-difluoroacetamide unit on an appropriately tuned metal nuclei, forming an organometallic intermediate . This is followed by a rearrangement possibly via a CF2-carbene complex .
Biochemical Pathways
The compound plays a crucial role in the synthesis of aromatic amides , which are involved in numerous biochemical pathways due to their prevalence in biologically active compounds and drugs .
Result of Action
The result of the action of 2-Bromo-2,2-difluoroacetamide is the successful preparation of diverse aromatic amides in good-to-excellent yields . The reactions are insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls can be successfully introduced .
Action Environment
It’s worth noting that the reactions involving this compound have been successfully scaled up to gram quantities , suggesting a level of stability under various conditions.
properties
IUPAC Name |
2-bromo-2,2-difluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWAMAZWCUQBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381996 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169-67-7 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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